molecular formula C13H9BrFNO4S B4399625 2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid

2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid

Cat. No.: B4399625
M. Wt: 374.18 g/mol
InChI Key: HWQZAWWYICPHQF-UHFFFAOYSA-N
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Description

2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the second position, a fluorophenyl group at the fifth position, and a sulfamoyl group attached to the benzoic acid core

Properties

IUPAC Name

2-bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO4S/c14-12-5-4-10(7-11(12)13(17)18)21(19,20)16-9-3-1-2-8(15)6-9/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQZAWWYICPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzoic acid derivative, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The sulfamoyl group is then added using sulfonamide chemistry under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key steps include precise temperature control, use of high-purity reagents, and efficient purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The bromine and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, enhancing its biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-5-fluorobenzoic acid
  • 2-Bromo-5-(methylsulfamoyl)benzoic acid

Comparison: Compared to these similar compounds, 2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid is unique due to the presence of both the fluorophenyl and sulfamoyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid
Reactant of Route 2
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2-Bromo-5-[(3-fluorophenyl)sulfamoyl]benzoic acid

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